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Compound of Interest

Compound Name: 1,3-Dichloro-5-ethynylbenzene

Cat. No.: B1355376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-
dichloro-5-ethynylbenzene. Due to the limited availability of published experimental spectra

for this specific compound, this guide presents a combination of predicted data based on

established spectroscopic principles and data from structurally analogous molecules. The

information herein serves as a valuable resource for the identification, characterization, and

quality control of 1,3-dichloro-5-ethynylbenzene in research and development settings.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1,3-
dichloro-5-ethynylbenzene. These values are derived from computational models and

analysis of similar compounds, providing a reliable reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.5 - 7.6 t ~1.5 - 2.0 H-4

~7.3 - 7.4 d ~1.5 - 2.0 H-2, H-6

~3.1 - 3.2 s - Acetylenic H
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Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~135 C-1, C-3

~132 C-5

~130 C-4

~128 C-2, C-6

~82 Acetylenic C (quaternary)

~80 Acetylenic C-H

Solvent: CDCl₃

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~2100 Medium, Sharp -C≡C- stretch

~1570, ~1450 Medium to Strong C=C aromatic stretch

~850 Strong C-H out-of-plane bend

~800 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry Fragmentation
m/z Relative Intensity Proposed Fragment

170/172/174 High [M]⁺ (Molecular ion)

135/137 Medium [M-Cl]⁺

100 Medium [M-2Cl]⁺

75 High [C₆H₃]⁺
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Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard analytical chemistry practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 500 MHz

instrument, equipped with a 5 mm broadband probe is recommended.

Sample Preparation: Approximately 5-10 mg of 1,3-dichloro-5-ethynylbenzene is dissolved

in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Data Processing: The free induction decay (FID) is Fourier transformed with an

exponential window function (line broadening of 0.3 Hz). The resulting spectrum is phased

and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (zgpg30).

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.
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Data Processing: The FID is Fourier transformed with an exponential window function (line

broadening of 1-2 Hz). The resulting spectrum is phased and baseline corrected. Chemical

shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer

Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 1,3-dichloro-5-ethynylbenzene is placed

directly onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean ATR crystal is recorded prior to sample

analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a gas

chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a

5977A MSD).

Sample Introduction: The sample, dissolved in a volatile organic solvent like

dichloromethane, is injected into the GC. The GC separates the compound from any

impurities before it enters the mass spectrometer.

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.
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Mass Analysis:

Analyzer Type: Quadrupole.

Mass Range: m/z 40-500.

Data Acquisition: The instrument is operated in full scan mode to obtain the mass spectrum

of the eluting compound.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 1,3-dichloro-5-ethynylbenzene.
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Caption: Workflow for the spectroscopic characterization of 1,3-dichloro-5-ethynylbenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1355376?utm_src=pdf-body
https://www.benchchem.com/product/b1355376?utm_src=pdf-body-img
https://www.benchchem.com/product/b1355376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dichloro-5-ethynylbenzene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355376#spectroscopic-data-of-1-3-dichloro-5-
ethynylbenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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